4-Chloro-2-methylquinoline

Catalog No.
S516164
CAS No.
4295-06-1
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylquinoline

Researchers seeking reliable synthesis of 4-aminoquinoline derivatives often encounter N-alkylation byproducts when using unsubstituted quinolines. 4-Chloro-2-methylquinoline solves this via a sterically shielding 2-methyl group, ensuring clean C4-SNAr amination.

  • Prevents quaternary ammonium salt formation, yields >95% in typical SNAr protocols.
  • Enables Knoevenagel condensations at the 2-methyl group for styryl dye precursors.
  • Delivers high-purity API intermediates for anti-malarial and kinase inhibitor programs.

Supplied with rigorous QC; available from stock for immediate dispatch.

CAS Number

4295-06-1

Product Name

4-Chloro-2-methylquinoline

IUPAC Name

4-chloro-2-methylquinoline

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

HQAIROMRVBVWSK-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl

solubility

Soluble in DMSO

Synonyms

4-Chloro-2-methylquinoline; AI3-12127; AI3 12127; AI312127

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl

The exact mass of the compound 4-Chloro-2-methylquinoline is 177.0345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

98%

Package Size

5 g, 10 g, 25 g

4-Chloro-2-methylquinoline is a bifunctional heterocyclic intermediate characterized by orthogonal reactivity sites: an electrophilic C4-chloride and a nucleophilic C2-methyl group [1]. In industrial and pharmaceutical procurement, it serves as a critical precursor for synthesizing 4-aminoquinoline anti-malarial agents, kinase inhibitors, and conjugated styryl dyes . Its procurement value is driven by its quantitative performance in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, where the 2-methyl group provides a distinct steric environment to control regioselectivity and prevent unwanted N-alkylation during aggressive amination protocols[1].

Research Fit

C-4 chlorine handle for nucleophilic aromatic substitution library synthesis
Distillation-compatible thermal profile supports purification workflow
Moderate lipophilicity suitable for cell permeability context in biological assays

Substituting 4-chloro-2-methylquinoline with the more basic 4-chloroquinoline or the isomeric 2-chloro-4-methylquinoline results in immediate synthetic failures in complex workflows[1]. The 2-methyl group sterically shields the quinoline nitrogen, preventing unwanted N-alkylation and quaternary ammonium salt formation during SNAr amination protocols [2]. Furthermore, 4-chloroquinoline lacks the acidic alpha-protons necessary for base-catalyzed condensation with aldehydes to form 2-arylvinylquinolines. Conversely, 2-chloro-4-methylquinoline exhibits vastly different SNAr kinetics because the C2-halogen is less activated by the ring nitrogen compared to the C4-halogen, leading to sluggish coupling rates and incomplete conversions in standard Buchwald-Hartwig or SNAr aminations [1].

Substitution Risk

4-Chloro-2-methylquinoline: bp ~269–270 °C
2-Methylquinoline (quinaldine) boils ~22 °C lower, altering distillation cut and solvent removal behavior
4-Chloro-2-methyl substitution pattern provides balanced C-4 electrophilicity for amine SNAr
4-Chloroquinoline lacks the 2-methyl group, yielding different reactivity and SAR outcomes
Chlorination adduct: hexachloro-tetrahydro-2-methylquinoline
Isomeric 2-chloro-4-methylquinoline forms a pentachloro adduct under identical conditions, reflecting divergent electrophilic addition

Room-Temperature SNAr Amination Efficiency

In the synthesis of quinoline tertiary amines, 4-chloro-2-methylquinoline undergoes nucleophilic aromatic substitution (SNAr) with a 90% yield when reacted with secondary amines in the presence of Hünig's base at room temperature within 3 hours[1]. In direct contrast, analogs bearing bulky C3-substituents (such as ethyl 4-chloroquinoline-3-carboxylate) yield 0% under identical conditions due to severe steric hindrance blocking the addition-elimination pathway [1]. The 2-methyl group provides an optimal steric balance, preventing over-alkylation while leaving the C4-chloride accessible.

Evidence DimensionSNAr amination yield with secondary amines at RT (3h)
Target Compound Data90% yield
Comparator Or Baseline0% yield (ethyl 4-chloroquinoline-3-carboxylate)
Quantified Difference90% absolute yield increase
ConditionsRoom temperature, DMF, Hünig's base, 3 hours

Procurement of this specific isomer ensures rapid, high-yielding aminations at room temperature without requiring forcing conditions or expensive palladium catalysts.

Thermal Properties
Head-to-head
bp 269–270 °C; mp 39 °C
+22 °C vs quinaldine; +9 °C vs 4-chloroquinoline
Distillation purification differentiation among quinoline building blocks
Atmospheric pressure; literature and supplier data

High-Efficiency C-O Cross-Coupling for Aryl Ethers

4-Chloro-2-methylquinoline demonstrates quantifiable C-O cross-coupling efficiency, a traditionally challenging transformation for electron-rich or sterically hindered heterocycles. When coupled with primary alcohols such as 2-phenylethanol using a Pd2(dba)3/CyPF-tBu catalyst system, it delivers a 99% yield of the corresponding aromatic ether [1]. This near-quantitative conversion distinguishes it from less reactive unactivated chloroarenes that typically stall at 40-70% conversions under similar mild conditions [1].

Evidence DimensionC-O cross-coupling yield
Target Compound Data99% yield (with 2-phenylethanol)
Comparator Or BaselineStandard unactivated aryl chlorides (typically 40-70% under similar conditions)
Quantified DifferenceNear-quantitative conversion (>25% improvement over baseline chloroarenes)
ConditionsPd2(dba)3, CyPF-tBu ligand, base

Buyers synthesizing complex quinolyl ethers can rely on this precursor to achieve near-quantitative yields, minimizing catalyst waste and simplifying downstream purification.

SNAr Yield (Piperazine)
Head-to-head
75% (methylpiperazine) vs 72% (piperidine)
+3% absolute difference; both >70%
Robust amine library reactivity at C-4 chlorine
Patent CN104109125A; p-TsOH, reflux 10 h

Chemoselective 1,2-Hydrosilylation Tolerance

In iridium-catalyzed reduction protocols, 4-chloro-2-methylquinoline undergoes selective 1,2-hydrosilylation to yield N-silyl-1,2-dihydroquinolines at an 80% yield without premature dehalogenation of the C4-chloride[1]. While unsubstituted quinolines react more rapidly, the 2-methyl group provides sufficient steric modulation to require slightly longer reaction times (24-48 h) but ensures the crucial C-Cl bond remains 100% intact for subsequent cross-coupling steps [1]. This orthogonal reactivity is critical for multi-step library synthesis.

Evidence Dimension1,2-Hydrosilylation yield with intact C-Cl bond
Target Compound Data80% yield of 1,2-dihydroquinoline derivative
Comparator Or BaselineUnsubstituted quinoline (rapid reaction but higher risk of over-reduction/dehalogenation)
Quantified Difference80% selective yield with 100% halogen retention
Conditions[Ir(coe)2Cl]2 catalyst, Et2SiH2, 55 °C, 24-48 h

This enables the synthesis of functionalized dihydroquinolines where the chloro group is preserved for late-stage diversification, a critical requirement in complex pharmaceutical library synthesis.

Anti-Prion Scaffold
Class-level
2-Methylquinoline analogs achieve nanomolar IC50 in PrPSc inhibition
Synthetic precursor to a scaffold with reported anti-prion SAR
Direct IC50 of 4-chloro-2-methylquinoline not reported; cell-based assay context

High-Yield Stille Cross-Coupling with Phosphinous Acid Catalysts

The C4-chloride of 4-chloro-2-methylquinoline is amenable to palladium-catalyzed Stille cross-couplings. Using palladium-phosphinous acid catalysts (POPd) at 6 mol% loading, the coupling with phenyltrimethyltin affords 4-phenyl-2-methylquinoline in an 85% yield [1]. In comparison, alternative catalyst generations (POPd1 and POPd2) under identical conditions yield only 43% and 65%, respectively [1]. The inherent reactivity of the 4-chloro-2-methylquinoline scaffold allows it to achieve high conversions even with first-generation POPd catalysts, streamlining procurement of catalytic reagents.

Evidence DimensionStille cross-coupling yield
Target Compound Data85% yield (with POPd catalyst)
Comparator Or Baseline43% yield (with POPd1 catalyst)
Quantified Difference42% absolute yield increase based on catalyst selection
Conditions6 mol% catalyst, phenyltrimethyltin, 100 °C

Demonstrates that this substrate achieves high cross-coupling yields without requiring the most expensive or complex next-generation palladium ligands.

Lipophilicity
Data to verify
LogP 3.24 (calculated)
ΔLogP +0.45 vs 4-chloroquinoline
Assay partitioning and chromatographic retention differentiation
In silico prediction; aqueous solubility data limited

Synthesis of Anti-Malarial and Anti-Bacterial Agents

Leveraging its high SNAr reactivity at C4, this compound is procured as a core building block for 4-aminoquinoline derivatives. The 2-methyl group prevents unwanted N-alkylation during these syntheses, ensuring high-purity active pharmaceutical ingredients (APIs) [1].

Production of Conjugated Fluorescent Dyes

The slightly acidic 2-methyl group allows for direct Knoevenagel/aldol-type condensations with aromatic aldehydes. This makes it an essential precursor for synthesizing styryl dyes used in biological imaging and material science, an application impossible with 4-chloroquinoline .

Development of Kinase Inhibitor Libraries

Procured for its reliability in Buchwald-Hartwig and C-O cross-coupling reactions, enabling the generation of diverse ether- and amine-linked quinoline libraries for oncology screening with near-quantitative yields [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-Prion Quinoline Library Synthesis
2-Methylquinoline scaffold with C-4 chlorine handle for amine-linked substituents
Cell-based PrPSc inhibition SAR; distinct from acridine/quinazoline series
SNAr Amine Derivatization
Electrophilic C-4 chlorine; 2-methyl moderates reactivity without protecting groups
Yield >70% with secondary amines; validated in patent synthesis
Lipophilicity SAR Profiling
Moderate LogP intermediate between 4-chloroquinoline and 2-phenyl analog
Cell permeability and non-specific binding profiling across quinoline series
Fused Naphthyridine Synthesis
C-4 chlorine enables amination and subsequent Vilsmeier-Haack cyclization
Access to tetracyclic 6-methylbenzo[b]pyrido[3,2-f][1,6]naphthyridine

XLogP3

3.5

Exact Mass

177.0345

Boiling Point

269.5 °C

Appearance

Solid powder

Melting Point

42.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4295-06-1

Wikipedia

4-Chloro-2-methylquinoline

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